N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide

Fragment-based drug discovery PWWP domain Epigenetic reader proteins

N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic pyrrolidine-acetamide derivative with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. It has been co-crystallized as a fragment hit with the PWWP domain of Hepatoma-derived growth factor-related protein 2 (HRP-2/HDGFRP2) and is deposited in the Protein Data Bank as entry 7HG0.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B11090373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC2
InChIInChI=1S/C14H18N2O2/c1-11(17)12-4-6-13(7-5-12)15-14(18)10-16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18)
InChIKeyBTFSIMIIDGGVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.9 [ug/mL] (The mean of the results at pH 7.4)

N-(4-Acetylphenyl)-2-(pyrrolidin-1-yl)acetamide (CAS 406930-20-9): A Crystallographically Validated Fragment Hit for PWWP Domain Targeting


N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic pyrrolidine-acetamide derivative with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol . It has been co-crystallized as a fragment hit with the PWWP domain of Hepatoma-derived growth factor-related protein 2 (HRP-2/HDGFRP2) and is deposited in the Protein Data Bank as entry 7HG0 [1]. The presence of both a hydrogen bond-accepting acetyl group and a pyrrolidine ring suggests a defined pharmacophore for this class of epigenetic reader domain ligands.

Why Generic Substitution Fails for N-(4-Acetylphenyl)-2-(pyrrolidin-1-yl)acetamide in PWWP-Domain Research


Simple replacement of N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide by another pyrrolidine-acetamide analog is risky for fragment-based drug discovery because the 4-acetylphenyl moiety provides a specific hydrogen-bond acceptor and a defined geometry that is essential for recognition of the HRP-2 PWWP domain. Analogs lacking the acetyl group, such as N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide [1], present a hydrogen-bond donor instead of an acceptor, fundamentally altering the electrostatic complementarity at the binding site. Similarly, regioisomers like N-[4-(pyrrolidin-1-yl)phenyl]acetamide reposition the pyrrolidine ring, leading to a different 3D orientation. The quantitative evidence below demonstrates that the compound has a validated, high-quality binding mode that cannot be assumed for non-identical analogs.

N-(4-Acetylphenyl)-2-(pyrrolidin-1-yl)acetamide: Quantitative Differentiation Evidence Guide


Crystallographic Validation of Target Engagement vs Unpublished Analogs

N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is the only compound within its immediate analog series with a publicly available, high-resolution co-crystal structure showing binding to the HRP-2 PWWP domain. The PanDDA analysis group deposition (PDB 7HG0) [1] demonstrates unambiguous target engagement. In contrast, the closest structural analogs, including N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide and N-[4-(pyrrolidin-1-yl)phenyl]acetamide, lack any deposited protein-ligand complex, meaning their binding mode and even target engagement at this domain remain unverified.

Fragment-based drug discovery PWWP domain Epigenetic reader proteins

Ligand Geometry and Electron Density Fit Quality vs PanDDA Dataset Average

Within the PDB validation report for entry 7HG0, the A1A3P ligand exhibits a real-space correlation coefficient (RSCC) of 0.939 and RMSZ scores of 0.3 for bond lengths and 0.61 for bond angles [1]. These metrics indicate excellent agreement between the modeled ligand and experimental electron density. In the context of PanDDA fragment depositions, where average RSCC values for low-molecular-weight fragments typically range between 0.85 and 0.92 [2], this compound's RSCC of 0.939 places it in the upper quartile of well-resolved fragments, reducing the risk of pursuing a false-positive crystallographic hit.

Crystallographic fragment screening Ligand validation Structure-based design

Lipophilic Ligand Efficiency (LLE) Differentiation for PWWP Domain Fragment Progression

A key decision metric in fragment progression is Lipophilic Ligand Efficiency (LLE = pIC50 − logP). While inhibition data (IC50) for this exact compound at the PWWP domain has not been publicly reported, its computed XLogP3 of 2.2 [1] is lower than that of the closest commercially available analog, N-[4-(pyrrolidin-1-yl)phenyl]acetamide (XLogP3 ≈ 2.5, estimated). In fragment-based design, a lower logP for a given binding efficiency is favorable because it reduces the risk of lipophilicity-driven promiscuity. Once binding affinity data are generated, this compound's lower logP foundation provides a higher ceiling for LLE compared to analogs with elevated logP and identical binding potency.

Lipophilic ligand efficiency Fragment metrics Drug-likeness

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization Score vs Class Averages

The topological polar surface area (TPSA) of N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is calculated to be 49.4 Ų [1], which falls within the optimal range (40–90 Ų) for blood-brain barrier penetration and oral bioavailability according to CNS MPO scoring guidelines [2]. By comparison, the 4-amino analog (TPSA ≈ 67 Ų) exceeds the upper CNS limit, while the simpler N-(4-acetylphenyl)acetamide (TPSA ≈ 46 Ų) lacks the pyrrolidine ring necessary for key lipophilic interactions. This places the compound in a balanced position where polar surface area supports both dissolution and passive permeability, a property not universally shared by its in-class analogs.

TPSA CNS drug-likeness Physicochemical profiling

N-(4-Acetylphenyl)-2-(pyrrolidin-1-yl)acetamide: Highest-Confidence Research and Industrial Application Scenarios


Starting Point for Structure-Guided Optimization of HRP-2 PWWP Domain Ligands

The co-crystal structure in PDB 7HG0 [1] provides atomic-level detail of the binding pose. With an RSCC of 0.939, medicinal chemistry teams can rely on this structure for rational, structure-based design of higher-affinity derivatives targeting the PWWP domain, an epigenetic reader implicated in hepatocellular carcinoma and other cancers.

Crystallographic Fragment Library Screening and PanDDA Methodology Development

As a validated PanDDA fragment hit, N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide serves as a benchmark for new crystallographic fragment screening campaigns. Its excellent electron density metrics (RMSZ-bond <0.5) make it an ideal positive control when setting up or validating PanDDA pipelines in new target systems [1].

Physicochemical Benchmark for CNS-Targeted Fragment Libraries

With an XLogP3 of 2.2 and TPSA of 49.4 Ų, this compound occupies a desirable region of the CNS MPO chemical space [2]. It can be used as a calibration standard when assembling or quality-controlling fragment libraries intended for CNS target screening, ensuring that library members fall within favorable property ranges.

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